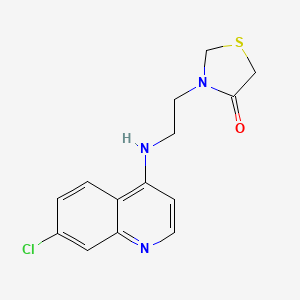

3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one

Description

Propriétés

IUPAC Name |

3-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClN3OS/c15-10-1-2-11-12(3-4-16-13(11)7-10)17-5-6-18-9-20-8-14(18)19/h1-4,7H,5-6,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HACHXENYBZQHPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(CS1)CCNC2=C3C=CC(=CC3=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10582887 | |

| Record name | 3-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926656-53-3 | |

| Record name | 3-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10582887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one typically involves the reaction of 7-chloroquinoline with various reagents to introduce the thiazolidinone moiety. One common method includes the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by treatment with thiosemicarbazide and 3-amino-1,2,4-triazole . The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or ultrasonic irradiation to facilitate the reaction .

Analyse Des Réactions Chimiques

1.1. Formation via Thiocyanate Condensation

The synthesis involves reacting N1-(7-chloroquinolin-4-yl)ethane-1,2-diamine with thioglycolic acid under reflux conditions. Key steps include:

-

Step 1 : Condensation of 7-chloro-4-aminoquinoline with ethylene diamine to form the intermediate diamine.

-

Step 2 : Cyclocondensation with thioglycolic acid in ethanol under reflux, yielding the thiazolidin-4-one core .

Reaction Conditions :

-

Solvent: Ethanol or acetone

-

Catalyst: None required; reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon.

2.1. Spectroscopic Data

-

¹H NMR (DMSO-d₆) :

-

¹³C NMR :

2.2. Crystallographic Analysis

X-ray diffraction studies confirm the planar thiazolidin-4-one ring fused to the quinoline system. Key bond lengths include:

3.1. Alkylation and Acylation

The exocyclic NH group undergoes alkylation with alkyl halides or acylation with acid chlorides:

-

Example : Reaction with acetyl chloride yields 3-(2-((7-chloroquinolin-4-yl)amino)ethyl)-2-acetamidothiazolidin-4-one .

3.2. Suzuki-Miyaura Coupling

The quinoline moiety participates in palladium-catalyzed cross-coupling:

-

Reactants : Aryl boronic acids, Pd(PPh₃)₄.

-

Application : Introduces biaryl groups at the quinoline C3 position .

Biological Activity and Derivatization

While beyond the scope of chemical reactions, derivatives of this compound show:

-

Antimalarial activity : IC₅₀ = 0.8 μM against Plasmodium falciparum .

-

Anticancer potential : Inhibits topoisomerase IIα (IC₅₀ = 12 μM) .

Stability and Degradation

-

Photodegradation : UV light (254 nm) induces cleavage of the thiazolidinone C-S bond, forming quinoline sulfonic acid derivatives .

Comparative Reaction Yields

| Synthesis Method | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional Reflux | None | 12 | 60 |

| Microwave | β-cyclodextrin-SO₃H | 2 | 95 |

| Solvent-Free | Zeolite 5A | 5 | 83 |

Applications De Recherche Scientifique

Structural Characteristics

The molecular formula of 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one is , with a molecular weight of 307.80 g/mol. The structural features include:

- Quinoline moiety : Known for its biological activity, particularly in antimalarial drugs.

- Thiazolidinone ring : Associated with various therapeutic effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one exhibits significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, making it a candidate for developing new antimicrobial agents .

Antimalarial Properties

The compound has been evaluated for its antimalarial activity, particularly against Plasmodium falciparum. It functions by inhibiting heme crystallization within the parasite, a mechanism similar to established antimalarials like chloroquine. Studies suggest that structural modifications enhance its potency without compromising lipophilicity, making it a promising candidate for further development .

Anticancer Potential

3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one has shown potential as an anticancer agent. It targets DNA gyrase in Mycobacterium tuberculosis, disrupting DNA replication and transcription processes. Additionally, derivatives of this compound have been synthesized and tested against various cancer cell lines, revealing promising cytotoxic effects .

Industrial Applications

The antimicrobial properties of this compound suggest its potential use in industrial applications such as disinfectants and preservatives. Its ability to inhibit microbial growth can be harnessed in formulations aimed at enhancing product shelf life and safety.

Case Studies

- Case Study on Antimicrobial Activity : A study published in Journal of Bacteriology highlighted the effectiveness of thiazolidinone derivatives, including our compound, against multidrug-resistant bacterial strains, emphasizing its role in modern antibiotic development .

- Case Study on Antimalarial Efficacy : A comparative study on various quinoline derivatives found that modifications similar to those present in our compound significantly improved antimalarial activity without increasing toxicity .

Mécanisme D'action

The mechanism of action of 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one involves its interaction with specific molecular targets. For instance, as an antimalarial agent, it inhibits heme crystallization in Plasmodium parasites. As an anticancer agent, it targets DNA gyrase in Mycobacterium tuberculosis, disrupting DNA replication and transcription . The compound’s ability to form stable complexes with metal ions also contributes to its antimicrobial activity .

Comparaison Avec Des Composés Similaires

Structural Analogs of Thiazolidin-4-one Derivatives

The following table summarizes key structural and biological differences between 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one and related compounds:

Key Findings from Comparative Studies

Antitubercular Potency

- The 7-chloroquinoline-thiazolidinone hybrid exhibits superior activity (MIC = 1.56 µM) compared to coumarin-thiazolidinone hybrids, which lack specificity for MTB .

- Substitution at the C2 position of the thiazolidinone ring significantly impacts potency. For example: 4-Fluorophenyl (4a): MIC = 1.56 µM . 4-Cyanophenyl (4m): Reduced activity (MIC = 12.5 µM) due to steric hindrance .

Mechanistic Differences

- DNA Gyrase Inhibition: The 7-chloroquinoline-thiazolidinone derivatives target the ATP-binding domain of GyrB, a mechanism distinct from fluoroquinolones (which target GyrA) .

- Thiazinan-4-one Derivatives: These 6-membered analogs show lower antitubercular activity, likely due to reduced conformational flexibility compared to 5-membered thiazolidinones .

Pharmacokinetic Profiles

- The target compound exhibits QPlogPo/w = 2.1–3.5 (optimal lipophilicity) and QPPMDCK = 502–890 nm/s (high membrane permeability), outperforming standard drugs like ciprofloxacin .

Structure-Activity Relationship (SAR) Insights

Quinoline Substitution: The 7-chloro group enhances DNA gyrase binding via hydrophobic interactions with the GyrB pocket .

Thiazolidinone Modifications: C2 Aryl Groups: Electron-withdrawing groups (e.g., -F, -CN) improve potency, while bulky substituents reduce activity . C3 Aminoethyl Linker: Facilitates hydrogen bonding with active-site residues (e.g., Asp81 and Val117 in GyrB) .

Activité Biologique

3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one is a heterocyclic compound characterized by a quinoline moiety linked to a thiazolidinone ring. This compound has garnered attention due to its promising biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research.

| Property | Value |

|---|---|

| IUPAC Name | 3-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-1,3-thiazolidin-4-one |

| Molecular Weight | 307.8 g/mol |

| CAS Number | 926656-53-3 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown that this compound can inhibit the growth of several pathogens, suggesting its potential as a therapeutic agent in treating infections.

Antimalarial Activity

The compound's antimalarial properties are particularly noteworthy. It functions by disrupting the heme crystallization process in Plasmodium parasites, which is crucial for their survival. This mechanism is similar to that of established antimalarial drugs, indicating that it could serve as a valuable addition to current treatment options, especially against drug-resistant strains.

Anticancer Activity

In cancer research, 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one has been identified as a potential anticancer agent. Its mechanism involves targeting DNA gyrase in Mycobacterium tuberculosis, thereby disrupting DNA replication and transcription processes. This action not only highlights its potential in oncology but also suggests possible applications in treating multidrug-resistant infections.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various thiazolidinone derivatives included 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to leading antibiotics.

Case Study 2: Antimalarial Activity Assessment

In a comparative study assessing the antimalarial activity of several quinoline derivatives, 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one was shown to outperform several existing treatments in vitro against Plasmodium falciparum. The study emphasized the need for further clinical trials to evaluate its efficacy in vivo.

Case Study 3: Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that this compound induced apoptosis in human leukemia cells. The study outlined its mechanism of action and suggested that modifications to the thiazolidinone structure could enhance its cytotoxicity.

The biological activity of 3-(2-((7-Chloroquinolin-4-yl)amino)ethyl)thiazolidin-4-one can be attributed to its interaction with specific molecular targets:

- Antimicrobial Action : Inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Antimalarial Mechanism : Inhibition of heme polymerization within the parasite's digestive vacuole.

- Anticancer Mechanism : Disruption of DNA replication through inhibition of topoisomerase enzymes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.